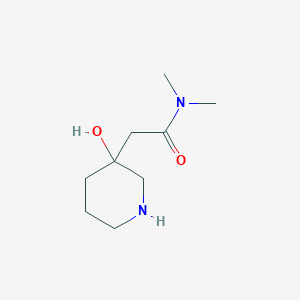

2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide typically involves the formation of the piperidine ring followed by functionalization. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach is the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex . These methods provide efficient routes to produce piperidine derivatives with high yields.

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and scalability . These methods allow for the large-scale synthesis of compounds like this compound with consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium or rhodium catalysts is a typical method.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for chlorination, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the piperidine ring .

Applications De Recherche Scientifique

2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxypiperidine: A simpler piperidine derivative with similar chemical properties.

N,N-Dimethylacetamide: A related compound used as a solvent in organic synthesis.

Uniqueness

2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide is unique due to its specific functional groups and the presence of both a hydroxyl group and a dimethylacetamide moiety.

Activité Biologique

2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring with a hydroxyl group and a dimethylacetamide moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the context of enzymatic inhibition and receptor binding.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Janus Kinase Inhibition : The compound has been studied for its ability to inhibit Janus Kinase (JAK) pathways, which are crucial in inflammatory responses. In particular, modifications in the side chains of related compounds have shown varying degrees of JAK3 inhibition, suggesting that structural alterations can significantly impact biological activity .

- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell activation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Antithyroid Activity : Preliminary studies suggest that N,N-dimethylacetamide derivatives may interfere with thyroid hormone biosynthesis by forming charge-transfer complexes with iodine, indicating potential antithyroid activity .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics, with significant bioavailability observed in animal models. For instance, certain analogs have shown enhanced plasma half-lives and tissue distribution profiles, indicating effective delivery to target sites .

Case Study 1: Toxicity Profile

A notable case study reported severe acute toxic hepatitis associated with occupational exposure to N,N-dimethylacetamide (DMAc), highlighting the compound's potential hepatotoxic effects when mismanaged . This underscores the need for careful handling and monitoring in industrial settings.

Case Study 2: Therapeutic Applications

Another study examined the use of DMAc in treating inflammatory conditions, demonstrating its efficacy in reducing symptoms associated with inflammatory diseases . The findings support its therapeutic potential beyond industrial applications.

Research Findings Summary

Propriétés

IUPAC Name |

2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-11(2)8(12)6-9(13)4-3-5-10-7-9/h10,13H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFDOYZBGPIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1(CCCNC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.